molecular formula C33H35FO8 B1596520 Triamcinolone furetonide CAS No. 4989-94-0

Triamcinolone furetonide

Cat. No. B1596520
CAS RN: 4989-94-0
M. Wt: 578.6 g/mol
InChI Key: OSWKQSQWSQSPQH-GNFRAIDCSA-N
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Description

Triamcinolone furetonide, also known as triamcinolone acetonide 21-(2-benzofurancarboxylate), is a synthetic glucocorticoid corticosteroid . It was never marketed .


Molecular Structure Analysis

Triamcinolone furetonide has a molecular formula of C33H35FO8 . Its molecular weight is 578.6 g/mol . The IUPAC name is 2-[(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl 1-benzofuran-2-carboxylate .

Scientific Research Applications

Ophthalmic Applications

  • Edema Resolution in the Retina : Triamcinolone Acetonide has been used for the treatment of macular edema. It inhibits the osmotic swelling of retinal glial cells, which is a central cause of cytotoxic edema in the retina. This effect is mediated through stimulation of transporter-mediated release of endogenous adenosine and subsequent A1 receptor activation (Uckermann et al., 2005).

  • Visualization in Ophthalmic Surgery : Triamcinolone assists in visualizing transparent tissues during ophthalmic surgery, including vitrectomy surgery for the treatment of proliferative vitreoretinopathy, aiding in both visualization and anti-inflammatory properties (Couch & Bakri, 2008).

  • Treatment of Retinal Diseases : Its application in intraocular treatment of retinal vasculature diseases and uveitis is well-documented, showing effectiveness in various intraocular and extraocular diseases (Jermak et al., 2007).

Veterinary Applications

  • Equine Orthopaedic Conditions : Triamcinolone is used in equine practice for treating orthopaedic conditions. Studies have shown that its administration does not increase the overall risk of a horse developing laminitis, indicating its safety in equine applications (Hammersley et al., 2015).

Dermatological Applications

  • Treatment of Hypertrophic Scars and Keloids : Triamcinolone has been used in the treatment of hypertrophic scars and keloids, with studies showing a significant increase in solubility of the mature scar collagen following treatment, indicating its effectiveness in managing these conditions (Ketchum et al., 1967).

Other Medical Applications

  • Cancer-Associated Retinopathy : Triamcinolone has been used in the treatment of cancer-associated retinopathy refractory to systemic therapy, with cases showing restoration of photoreceptor anatomy and visual improvement (Huynh et al., 2012).

  • Topical Drug Delivery : Its encapsulation in liposomes for topical application alters drug disposition, concentrating the drug at desired sites while reducing concentrations at sites of adverse effects (Mezei & Gulasekharam, 1980).

  • Intravitreal Use for Various Ocular Diseases : Intravitreal triamcinolone acetonide has been used for treating various intraocular neovascular and edematous diseases, showing efficacy in increasing visual acuity and reducing intraocular inflammation (Jonas, 2006).

  • Transdermal Drug Delivery : Phonophoretic delivery systems have been designed for enhanced permeability of Triamcinolone Acetonide, demonstrating increased drug permeation through the skin (Yang et al., 2006).

  • Inhibition of Glial Cell Swelling in Diabetic Retinas : Triamcinolone inhibits osmotic swelling of glial cells in diabetic rat retinas, contributing to the treatment of retinal edema (Wurm et al., 2008).

  • Ocular Delivery System for Posterior Eye Diseases : Triamcinolone Acetonide-loaded solid lipid nanoparticles and in situ gel formulations have been developed for topical delivery to treat posterior ocular diseases (Tatke et al., 2018).

  • Toxicity Studies on Retinal Cells : Research has been conducted to evaluate the toxicity of Triamcinolone Acetonide on retinal neurosensory and pigment epithelial cells, providing vital information on its safety profile (Narayanan et al., 2006).

  • Protection of Inner Ear Function After Surgery : Studies have shown that the application of Triamcinolone protects inner ear function following surgical interventions like cochlear implantation, indicating its potential in otologic surgeries (Ye et al., 2007).

  • Comparison with Other Treatments for Diabetic Macular Edema : A randomized trial compared intravitreal Triamcinolone Acetonide with focal/grid photocoagulation for diabetic macular edema, providing insights into its efficacy and safety relative to other treatments (Aiello, 2008).

properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FO8/c1-29(2)41-27-15-22-21-10-9-19-14-20(35)11-12-30(19,3)32(21,34)25(36)16-31(22,4)33(27,42-29)26(37)17-39-28(38)24-13-18-7-5-6-8-23(18)40-24/h5-8,11-14,21-22,25,27,36H,9-10,15-17H2,1-4H3/t21-,22-,25-,27+,30-,31-,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWKQSQWSQSPQH-GNFRAIDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6=CC7=CC=CC=C7O6)C)O)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C5=CC6=CC=CC=C6O5)CCC7=CC(=O)C=C[C@@]73C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35FO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198138
Record name Triamcinolone furetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triamcinolone furetonide

CAS RN

4989-94-0
Record name Triamcinolone furetonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4989-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triamcinolone furetonide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004989940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triamcinolone furetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triamcinolone furetonide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIAMCINOLONE FURETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O49NOC9ROC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Piplani, P Singh, N Petrovsky, DA Winkler - arXiv preprint arXiv …, 2020 - arxiv.org
There remains an urgent need to identify existing drugs that might be suitable for treating patients suffering from COVID-19 infection. Drugs rarely act at a single molecular target, with off …
Number of citations: 5 arxiv.org
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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